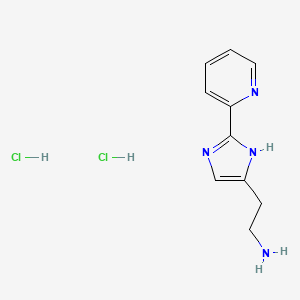

2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride, also referred to as 2-(2-Pyridyl)-1H-imidazol-4-amine dihydrochloride, is a chemical compound that belongs to the class of imidazoles. It is a white crystalline solid that is soluble in water and ethanol. It has a molecular weight of 215.2 g/mol and a melting point of 122-124°C. The chemical formula of this compound is C7H9Cl2N3.

Applications De Recherche Scientifique

Multi-component Synthesis of Poly-substituted 2-(Pyridin-2-yl)imidazoles : Wu et al. (2010) developed a highly efficient multi-component protocol for synthesizing various poly-substituted 2-(pyridin-2-yl)imidazoles. This synthesis involves 2-cyanopyridine, aromatic aldehydes, and NH(4)OAc/primary amine, demonstrating the compound's utility in constructing complex molecular architectures (Wu et al., 2010).

Catalytic Efficiency in N-Monoalkylation of Amines with Alcohols : Yang et al. (2017) explored a ruthenium(II) complex, which showed high efficiency in C–N bond formation between amines and alcohols. This method is significant for selectively generating monoalkylated amines without forming tertiary amines (Yang et al., 2017).

Transition-Metal-Free Synthesis of Imidazo[1,2-a]pyridines : Cao et al. (2014) developed a novel method for constructing imidazo[1,2-a]pyridines, highlighting an approach for forming C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols, demonstrating the versatility of the compound in creating heterocyclic structures (Cao et al., 2014).

Synthesis of Fused Imidazole Bicyclic Acetic Esters : Veltri et al. (2020) discussed a multicomponent catalytic approach to synthesize fused imidazole bicyclic acetic esters. The process, involving cyclization and alkoxycarbonylation, underscores the compound's role in producing biologically active principles (Veltri et al., 2020).

Copper(II) Complexes for DNA Binding and Cytotoxicity : Kumar et al. (2012) synthesized Cu(II) complexes with tridentate ligands, including 2-(pyridin-2-yl)-1H-imidazol-4-yl derivatives. These complexes demonstrated good DNA binding propensity and showed potential as low-toxicity options for cancer treatment (Kumar et al., 2012).

Mécanisme D'action

Target of Action

A structurally similar compound, 2-pyridylethylamine, is known to act as a histamine agonist selective for the h1 subtype .

Mode of Action

If it shares similarities with 2-Pyridylethylamine, it may interact with histamine receptors, specifically the H1 subtype .

Biochemical Pathways

Histamine agonists like 2-pyridylethylamine can influence various biochemical pathways related to immune response and inflammation .

Result of Action

Histamine agonists like 2-pyridylethylamine can have various effects at the cellular level, including vasodilation, bronchoconstriction, smooth muscle contraction, and increased vascular permeability .

Propriétés

IUPAC Name |

2-(2-pyridin-2-yl-1H-imidazol-5-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c11-5-4-8-7-13-10(14-8)9-3-1-2-6-12-9;;/h1-3,6-7H,4-5,11H2,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEGBYFFUXMMIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(N2)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2596804.png)

![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2596811.png)

![1-(4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)-N-(3-methylbutyl)cyclopropanecarboxamide](/img/structure/B2596812.png)

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2596817.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596818.png)

![Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2596820.png)

![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine](/img/structure/B2596823.png)